N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide -

N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Catalog Number: EVT-3776005
CAS Number:
Molecular Formula: C25H27N3O4S
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[4-(acetylamino)phenyl]-N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycinamide is a synthetic organic compound that falls under the classification of sulfonamides. Sulfonamides are a class of organic compounds characterized by the presence of a sulfonamide functional group (–S(=O)2–NH–), which consists of a sulfur atom double-bonded to two oxygen atoms (a sulfonyl group) and single-bonded to a nitrogen atom and a carbon atom . This particular compound has been investigated in the context of drug discovery and development, specifically as a potential therapeutic agent for central nervous system diseases .

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, which were investigated for their α-glucosidase and acetylcholinesterase inhibitory activities. []

Relevance: This compound shares the core 4-methylbenzenesulfonamide moiety with N1-[4-(acetylamino)phenyl]-N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide. The difference lies in the substitution on the sulfonamide nitrogen. While our target compound features a complex glycinamide substituent, this related compound has a 2,3-dihydrobenzo[1,4]-dioxin-6-yl group. []


2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl] amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This group of compounds represents a series of sulfonamide derivatives incorporating benzodioxane and acetamide moieties. These compounds were synthesized and evaluated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). Many of these compounds showed substantial inhibitory activity against α-glucosidase. []

Relevance: These compounds share the 4-methylbenzenesulfonamide core and the presence of an acetamide group with N1-[4-(acetylamino)phenyl]-N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide. The primary difference arises from the benzodioxane ring directly linked to the sulfonamide nitrogen in these related compounds, a feature absent in the target compound. []


2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Compound Description: This compound is a diaryl sulfone derivative with two 4-methylbenzenesulfonyl groups attached to a central phenol. The crystal structure of this compound revealed the formation of various hydrogen-bonded dimers through N-H…O interactions, stabilized further by C-H…O and C-H…π interactions. []

Relevance: Although this compound doesn't directly align with the target compound's structure, it showcases the recurring motif of 4-methylbenzenesulfonyl groups. The presence of two such groups highlights their significance in various chemical contexts. []


4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, ZENECA ZD3523, is a potent leukotriene receptor antagonist. It exhibits a high binding affinity for the leukotriene receptor (Ki = 0.42 nM) and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs (oral ED50 of 1.14 μmol/kg). []

Relevance: While this compound has a distinct structure compared to our target, it underscores the relevance of sulfonamide derivatives in drug discovery, especially as receptor antagonists. []


N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This series of sulfonamide derivatives was synthesized and investigated for their antioxidant and urease inhibitory activities. These compounds displayed potent inhibitory activity against jack bean urease, surpassing the standard thiourea. []

Relevance: This series highlights the versatility of the sulfonamide moiety in designing enzyme inhibitors, similar to the exploration of N1-[4-(acetylamino)phenyl]-N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide and its analogs. []


N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides.

Compound Description: This broad category encompasses four series of N-[(arylmethoxy)phenyl] compounds synthesized and evaluated as leukotriene D4 (LTD4) antagonists. Several potent compounds within these series demonstrated significant activity in inhibiting LTD4-induced bronchoconstriction. []

Relevance: This category broadly emphasizes the potential of sulfonamide-containing compounds, among other related chemical classes, in developing LTD4 antagonists. Although not directly analogous to the target compound, it highlights the importance of exploring diverse chemical structures with sulfonamide groups for specific therapeutic applications. []


MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a selective antagonist for the E prostanoid receptor 4 (EP4). It exhibited efficacy in reducing inflammation in a rat model of rheumatoid arthritis and alleviating joint pain in a guinea pig model of osteoarthritis. []

Relevance: MF498, with its sulfonamide linker and acetamide group, shares structural features with N1-[4-(acetylamino)phenyl]-N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide. The presence of these common motifs, despite differences in the larger scaffold, underscores their potential significance in mediating biological activity. []


N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 functions as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). It exhibits higher potency compared to the known CB2-selective dihydropyrazole SR144528 in decreasing GTPγS binding and increasing forskolin-stimulated cAMP levels in cells expressing hCB2. []

Relevance: Although structurally different from the target compound, Sch.336 emphasizes the role of sulfonamide derivatives as modulators of the cannabinoid system. This highlights the potential of N1-[4-(acetylamino)phenyl]-N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide and its analogs to interact with similar biological targets. []


2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1-piperazinyl)‐N‐(4‐methylphenyl)acetamide (Compound 7)

Compound Description: Compound 7 emerged as a potent inhibitor of HIV-1 replication. It directly interacts with the HIV-1 matrix (MA) protein, competing with phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) for binding and interfering with viral assembly. []

Relevance: Though structurally distinct from N1-[4-(acetylamino)phenyl]-N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide, compound 7 exemplifies the diverse applications of compounds containing amide and substituted phenyl groups in medicinal chemistry, particularly in targeting viral proteins. []

Properties

Product Name

N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

Molecular Formula

C25H27N3O4S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C25H27N3O4S/c1-18-4-8-21(9-5-18)16-28(33(31,32)24-14-6-19(2)7-15-24)17-25(30)27-23-12-10-22(11-13-23)26-20(3)29/h4-15H,16-17H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

CYNZEDLOUXPSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)NC(=O)C)S(=O)(=O)C3=CC=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.